molecular formula C8H7N3O2S B2680080 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one CAS No. 1693650-23-5

5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one

Cat. No. B2680080
CAS RN: 1693650-23-5
M. Wt: 209.22
InChI Key: QVQDOXIUHFWJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one, also known as MPTD, is a heterocyclic compound that has been of great interest in scientific research due to its potential applications in various fields. MPTD is a thiadiazolone derivative with a pyridine ring attached to it, which makes it a unique and versatile compound.

Mechanism Of Action

The exact mechanism of action of 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one has been found to possess anti-inflammatory and antioxidant activities, which may have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one in lab experiments is its high purity and stability. 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one is also relatively easy to synthesize, and the yield of the compound is high. However, one of the limitations of using 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one is its potential toxicity. Studies have shown that 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one. One area of interest is the development of new drugs and therapies based on the properties of 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one. Another area of research is the investigation of the mechanism of action of 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one, which may provide insight into its potential applications. Additionally, studies on the toxicity of 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one and its effects on different cell types may help to determine its suitability for use in various experiments.

Synthesis Methods

The synthesis of 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one involves the reaction of 6-methoxypyridin-3-amine and thioglycolic acid in the presence of a catalyst such as triethylamine. The reaction takes place under mild conditions, and the yield of 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one is high. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one has been studied extensively for its potential applications in various fields of scientific research. It has been found to possess antimicrobial, antifungal, and anticancer properties. 5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one has also been shown to have anti-inflammatory and antioxidant activities. These properties make it a promising candidate for the development of new drugs and therapies.

properties

IUPAC Name

5-(6-methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-13-6-3-2-5(4-9-6)7-10-11-8(12)14-7/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQDOXIUHFWJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=NNC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-Methoxypyridin-3-yl)-3H-1,3,4-thiadiazol-2-one

CAS RN

1693650-23-5
Record name 5-(6-methoxypyridin-3-yl)-2,3-dihydro-1,3,4-thiadiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.